1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Diels–Alder cycloaddition silicon-substituted diene reactivity kinetic comparison

2-Silyl-1,3-dienes are notoriously unstable and unreactive, frustrating Diels-Alder-based synthesis. This silatrane diene solves both problems: • Air-stable crystalline solid; no decomposition at RT for months, eliminating -20°C storage. • 100% Diels-Alder conversion in 30 min at 25°C with N-phenylmaleimide, vs. 2% for the triethoxysilyl analog. • Enables room-temperature tandem Diels-Alder/Hiyama cross-coupling for rapid aryl-diversified library synthesis.

Molecular Formula C10H17NO3Si
Molecular Weight 227.33 g/mol
Cat. No. B12963664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Molecular FormulaC10H17NO3Si
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESC=CC(=C)[Si]12OCCN(CCO1)CCO2
InChIInChI=1S/C10H17NO3Si/c1-3-10(2)15-12-7-4-11(5-8-13-15)6-9-14-15/h3H,1-2,4-9H2
InChIKeyRSCHPMJCQGGYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Butadien-2-yl)silatrane: Procurement Profile


1-Buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (also referred to as (buta-1,3-dien-2-yl)silatrane; CAS 1026785-83-0; molecular formula C₁₀H₁₇NO₃Si; MW 227.33) is a pentacoordinate organosilicon compound belonging to the silatrane class [1]. It features a 1,3-butadien-2-yl substituent at silicon within the tricyclic silatrane cage (2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) . The compound is prepared on a 10-gram scale via ligand exchange from 2-triethoxysilyl-1,3-butadiene with triethanolamine under KOH catalysis and is isolated as an air-stable, white crystalline solid that shows no signs of decomposition for months at room temperature [1]. Its structure has been unambiguously confirmed by X-ray crystallography [1][2].

Why This Silatrane Diene Outperforms 2-Silyl-1,3-dienes


Silicon-substituted 1,3-dienes are not interchangeable reagents. The 2-triethoxysilyl-1,3-butadiene precursor (compound 2) exhibits a practical shelf life of only 10–15 days even at −20 °C and achieves merely 2% Diels–Alder conversion with N-phenylmaleimide after 30 min at 25 °C [1]. The catechol-derived analog (compound 4) delivers different regioselectivity (para:meta ≈ 4.8:1 vs. 2.0:1) and requires distinct reaction conditions [1]. The 2-dimethylphenylsilyl variant (compound 5) is unreactive at 25 °C [1]. Meanwhile, the 1-silatranyl regioisomer (silatrane attached at C1 of the diene) behaves as both a diene and a dienophile depending on the reaction partner, complicating reaction design [2]. The target compound occupies a unique position—combining the highest kinetic reactivity among 2-silicon dienes, indefinite ambient solid-state stability, and regiochemical outcomes that differ markedly from its closest analog. These distinctions are quantified below.

Quantitative Evidence vs. Analogs and Benchmarks


Kinetic Reactivity Advantage over Danishefsky's Diene

In a direct head-to-head kinetic experiment, (buta-1,3-dien-2-yl)silatrane (compound 3) reacted with N-phenylmaleimide at 0 °C in THF with a pseudo-first-order rate constant k_obs = 3.7 × 10⁻² min⁻¹ (t₁/₂ = 18.8 min). Under identical conditions, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) exhibited k_obs = 2.1 × 10⁻² min⁻¹ (t₁/₂ = 33 min), making the silatrane diene approximately 1.76-fold more reactive [1]. This higher reactivity is consistent with the silatrane diene's elevated HOMO energy (−7.87 eV vs. −8.82 eV for Danishefsky's diene, calculated by semiempirical AM1) [1].

Diels–Alder cycloaddition silicon-substituted diene reactivity kinetic comparison

Solid-State Stability vs. 2-Triethoxysilyl Diene

The 2-triethoxysilyl-1,3-butadiene precursor (compound 2) is a liquid with a practical shelf life of 10–15 days and requires storage at −20 °C to retard decomposition [1]. In contrast, (buta-1,3-dien-2-yl)silatrane (compound 3) is isolated as an air-stable white crystalline solid that “at room temperature … show[s] no signs of decomposition over a period of months” [1]. The 2-dimethylphenylsilyl analog (compound 5) is also a liquid, presenting the same practical handling disadvantages as compound 2 [1].

reagent stability silatrane storage air-stable diene

Near-Quantitative Cycloaddition vs. 2-Triethoxysilyl Diene

When reacted with N-phenylmaleimide at 25 °C in THF for 30 min, the 2-triethoxysilyl-1,3-butadiene (compound 2) showed only 2% conversion to the cycloadduct by ¹H NMR. Under the same conditions, (buta-1,3-dien-2-yl)silatrane (compound 3) and the catechol analog (compound 4) both exhibited complete conversion, with cycloadducts 7 and 8 isolated in nearly quantitative yield [1]. The 2-dimethylphenylsilyl diene (compound 5) proved completely unreactive at 25 °C [1].

Diels–Alder efficiency silatrane cycloaddition yield ambient-temperature reactivity

Regioselectivity with Citraconic Anhydride vs. Catechol Analog

The thermal Diels–Alder reaction of (buta-1,3-dien-2-yl)silatrane (compound 3) with the unsymmetrical dienophile citraconic anhydride at 120 °C for 48 h produced a 2.0:1 mixture of para:meta regioisomers (10a:11a) in 78% isolated yield. The catechol-derived analog (compound 4) reacted under milder conditions (90 °C, 36 h) to give a 4.8:1 para:meta mixture (10b:11b) in 78% isolated yield [1]. Thus, the silatrane diene provides substantially different regiochemical outcomes—approximately 2.4-fold lower para:meta selectivity—compared to its closest structural analog.

Diels–Alder regioselectivity silatrane vs. catechol silicate unsymmetrical dienophile

Hiyama Cross-Coupling of Silatrane Cycloadducts

Silatrane-substituted Diels–Alder cycloadduct 7 undergoes TBAF-assisted, Pd(II)/PPh₃-catalyzed Hiyama cross-coupling with a wide range of aryl iodides (electron-donating, electron-withdrawing, and heteroaryl substituents) to produce arylated cycloadducts in generally excellent yields [1]. This post-cycloaddition diversification is enabled specifically by the silatrane silicon group acting as an activated leaving group for fluoride-mediated transmetalation [1]. In contrast, 2-trialkylsilyl-substituted dienes such as 2-dimethylphenylsilyl-1,3-butadiene (compound 5) are not demonstrated to participate in analogous Hiyama coupling sequences within this study, and the 2-triethoxysilyl precursor (compound 2) is less reactive toward Diels–Alder, limiting cycloadduct availability for subsequent coupling [1].

Hiyama cross-coupling silatrane cycloadduct diversification palladium-catalyzed arylation

Higher HOMO Energy than Danishefsky's and 2-Triethoxysilyl Dienes

Semiempirical (AM1) single-point energy calculations constraining the 1,3-diene dihedral angles to 0° yielded HOMO energies of −7.87 eV for (buta-1,3-dien-2-yl)silatrane (3), −5.04 eV for the catechol silicate (4), −9.21 eV for 2-triethoxysilyl-1,3-butadiene (2), and −8.82 eV for Danishefsky's diene [1]. The HOMO energy ordering (4 > 3 > Danishefsky's diene > 2) is consistent with the experimentally observed Diels–Alder reactivity trend [1]. The silatrane diene's HOMO lies 0.95 eV higher than Danishefsky's diene, explaining its superior nucleophilic reactivity toward electron-deficient dienophiles.

frontier molecular orbital analysis HOMO energy diene reactivity prediction

Application Scenarios of Silatrane Diene


Low-Temperature Diels–Alder with Labile Dienophiles

The silatrane diene's kinetic rate constant of k_obs = 3.7 × 10⁻² min⁻¹ at 0 °C—approximately 1.76-fold faster than Danishefsky's diene under identical conditions [1]—makes it the preferred 2-silicon-substituted diene when Diels–Alder reactions must be conducted at low temperature to preserve acid- or heat-sensitive dienophile functionality. This directly addresses use cases in natural product total synthesis where thermal activation would cause epimerization or decomposition.

Long-Term Ambient Storage for Synthetic Campaigns

Unlike its liquid 2-triethoxysilyl precursor (shelf life 10–15 days at −20 °C), the silatrane diene is an air-stable crystalline solid exhibiting no decomposition at room temperature over multiple months [1]. This property is decisive for CROs, core facilities, and medicinal chemistry groups that maintain reagent libraries for on-demand use across multiple projects, eliminating the need for costly −20 °C storage and reducing waste from expired precursor material.

Diversity-Oriented Synthesis via Diels–Alder / Hiyama Coupling

The silatrane diene uniquely enables a room-temperature, near-quantitative Diels–Alder cycloaddition (100% conversion at 25 °C, 30 min) [1], followed by TBAF/Pd-catalyzed Hiyama cross-coupling of the resultant silatrane-substituted cycloadduct with diverse aryl iodides [1]. This tandem sequence is not accessible with the 2-triethoxysilyl diene (only 2% conversion at 25 °C) or the 2-dimethylphenylsilyl diene (unreactive at 25 °C) [1], making the silatrane diene the reagent of choice for generating aryl-diversified cycloadduct libraries in parallel synthesis or SAR exploration.

Regioselective Diels–Alder with Distinct Isomer Profiles

When a specific regioisomer ratio is required for downstream synthetic elaboration, the silatrane diene (para:meta = 2.0:1 with citraconic anhydride) and the catechol silicate analog (para:meta = 4.8:1) provide orthogonal selectivity profiles [1]. Researchers should procure the silatrane diene specifically when a lower para selectivity is desired, such as when the meta regioisomer is the synthetic target or when balanced regioisomer mixtures facilitate subsequent separation and dual-pathway synthesis.

Quote Request

Request a Quote for 1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.